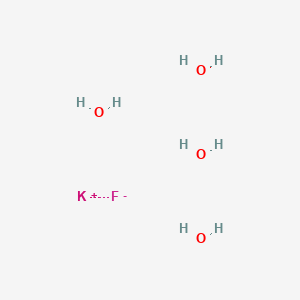
Potassium fluoride tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium fluoride tetrahydrate is an inorganic compound with the chemical formula KF·4H₂O. It is a hydrated form of potassium fluoride, where each potassium fluoride molecule is associated with four water molecules. This compound is known for its monoclinic crystal structure, consisting of edge and corner-sharing octahedra of potassium and fluoride ions coordinated with water molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium fluoride tetrahydrate can be synthesized through various methods, including:
Direct Hydration: Potassium fluoride (KF) is dissolved in water, and the solution is allowed to crystallize, forming this compound.
Reaction with Hydrofluoric Acid: Potassium carbonate (K₂CO₃) reacts with hydrofluoric acid (HF) to form potassium bifluoride (KHF₂), which upon further heating decomposes to potassium fluoride and hydrogen fluoride.
Industrial Production Methods
Industrial production of this compound typically involves the controlled crystallization of potassium fluoride from aqueous solutions. This process ensures the formation of the tetrahydrate form, which is essential for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium fluoride tetrahydrate undergoes several types of chemical reactions, including:
Substitution Reactions: It can act as a source of fluoride ions in nucleophilic substitution reactions.
Hydrolysis: In the presence of water, it can hydrolyze to form potassium hydroxide (KOH) and hydrofluoric acid (HF).
Common Reagents and Conditions
Reagents: Hydrofluoric acid, potassium carbonate, water.
Conditions: Reactions are typically carried out at controlled temperatures to ensure the stability of the tetrahydrate form.
Major Products Formed
Substitution Reactions: Fluorinated organic compounds.
Hydrolysis: Potassium hydroxide and hydrofluoric acid.
Scientific Research Applications
Potassium fluoride tetrahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorinating agent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme activities and protein structures.
Medicine: Utilized in the preparation of certain pharmaceuticals and as a reagent in diagnostic tests.
Industry: Applied in the manufacturing of specialty chemicals, glass etching, and surface treatments.
Mechanism of Action
The mechanism of action of potassium fluoride tetrahydrate primarily involves the release of fluoride ions (F⁻) in aqueous solutions. These fluoride ions can interact with various molecular targets, including:
Enzymes: Inhibiting or activating enzyme activities by binding to active sites.
Proteins: Altering protein structures and functions through fluoride-protein interactions.
Chemical Pathways: Participating in nucleophilic substitution reactions, leading to the formation of fluorinated compounds.
Comparison with Similar Compounds
Similar Compounds
- Sodium fluoride (NaF)
- Calcium fluoride (CaF₂)
- Ammonium fluoride (NH₄F)
Uniqueness
Potassium fluoride tetrahydrate is unique due to its specific hydration state, which imparts distinct thermophysical properties, such as a low melting temperature and high enthalpy of fusion. These properties make it particularly suitable for applications in thermal energy storage, where it outperforms other similar compounds like sodium fluoride and calcium fluoride .
Properties
CAS No. |
34341-58-7 |
|---|---|
Molecular Formula |
FH8KO4 |
Molecular Weight |
130.16 g/mol |
IUPAC Name |
potassium;fluoride;tetrahydrate |
InChI |
InChI=1S/FH.K.4H2O/h1H;;4*1H2/q;+1;;;;/p-1 |
InChI Key |
ZDFIYJXWUJGATP-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.O.[F-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















